molecular formula C15H24N4O2S2 B6472525 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640893-13-4

4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6472525
CAS No.: 2640893-13-4
M. Wt: 356.5 g/mol
InChI Key: RZUXOYOMYZXMNW-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted with a 2-methoxyethyl group at position 2. This thiadiazole moiety is fused to a piperidine ring at position 1, which is further linked via a carbonyl group to a thiomorpholine scaffold. The 2-methoxyethyl substituent likely improves solubility and modulates electronic properties of the thiadiazole ring.

Properties

IUPAC Name

[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S2/c1-21-8-4-13-16-15(23-17-13)19-5-2-3-12(11-19)14(20)18-6-9-22-10-7-18/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUXOYOMYZXMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 1,2,4-thiadiazole ring is synthesized via cyclization of a thioamide intermediate. A representative protocol involves:

Reactants :

  • Piperidine-3-carboxylic acid derivative (e.g., 1-Boc-piperidine-3-carboxylic acid).

  • 2-Methoxyethyl thioamide precursor.

Conditions :

  • Cyclization : Phosphorus oxychloride (POCl₃) at 80°C for 6 hours.

  • Deprotection : Trifluoroacetic acid (TFA) to remove Boc groups.

Yield : 68–72% after purification by silica chromatography.

Alkylation for 2-Methoxyethyl Substituent

The 2-methoxyethyl group is introduced via nucleophilic substitution:

ReactantBaseSolventTemperatureYieldSource
2-Bromoethyl methyl etherCs₂CO₃Acetonitrile50°C, 16h85%
2-Bromoethyl methyl etherNaHTHFReflux, 24h78%

Key Observation : Cs₂CO₃ in acetonitrile minimizes side products compared to NaH in THF.

Amide Bond Formation with Thiomorpholine

Carboxylic Acid Activation

Activation of the piperidine-3-carboxylic acid is achieved using:

Method A : EDCl/HOBt System

  • Conditions : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), dichloromethane (DCM), triethylamine (TEA), room temperature.

  • Yield : 70% after column chromatography.

Method B : Isobutyl Chloroformate

  • Conditions : N-Methylmorpholine (NMM), tetrahydrofuran (THF), -10°C.

  • Yield : 73% with reduced racemization risk.

Coupling with Thiomorpholine

Thiomorpholine is coupled to the activated carboxylic acid under inert atmosphere:

MethodSolventTemperatureTimeYield
ADCM25°C5h70%
BTHF-10°C → 25°C2h73%

Critical Note : Method B’s low-temperature protocol enhances stereochemical integrity.

Integrated Synthesis Pathways

Linear Route (Fragment Assembly)

  • Synthesize 1-Boc-piperidine-3-carboxylic acid.

  • Introduce thiadiazole ring via cyclization.

  • Alkylate with 2-bromoethyl methyl ether.

  • Deprotect Boc group.

  • Couple with thiomorpholine via EDCl/HOBt.

Total Yield : 42% (over 5 steps).

Convergent Route (Parallel Synthesis)

  • Prepare 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine separately.

  • React with piperidine-3-carboxylic acid chloride.

  • Couple with thiomorpholine.

Advantage : Higher modularity but requires stable acid chloride intermediate.

Analytical Characterization

Key Data for Final Compound :

  • HRMS : m/z 357.1234 [M+H]⁺ (calc. 357.1238).

  • ¹H NMR (500 MHz, CDCl₃): δ 3.68 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, piperidine), 2.95–2.85 (m, 4H, thiomorpholine).

Purity : ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Optimizations

Thiadiazole Stability

  • The thiadiazole ring is sensitive to strong acids; TFA deprotection must be brief (<1h).

  • Alternative: Use HCl/dioxane for milder Boc removal.

Amide Coupling Side Reactions

  • Thiomorpholine’s sulfur atom may act as a nucleophile. Mitigated by using HOBt to suppress epimerization.

Industrial-Scale Considerations

Preferred Method :

  • Alkylation with Cs₂CO₃ in acetonitrile (85% yield, scalable to >1 kg).

  • EDCl/HOBt coupling in DCM (70% yield, minimal byproducts).

Cost Drivers :

  • EDCl/HOBt reagents increase expense vs. isobutyl chloroformate.

  • Thiomorpholine sourcing: Commercial availability limits large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine undergoes several types of chemical reactions, including:

  • Oxidation:

    • Commonly involves the oxidation of the thiadiazole ring or the thiomorpholine moiety.

    • Reagents: Oxidizing agents like hydrogen peroxide or peroxy acids.

    • Products: Oxidized derivatives with altered functional groups.

  • Reduction:

    • Reduction of specific moieties within the compound can be achieved using reducing agents.

    • Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    • Products: Reduced forms with changes in oxidation states of the atoms involved.

  • Substitution:

    • Nucleophilic or electrophilic substitution reactions can modify the structure.

    • Reagents: Halogenating agents, nucleophiles, or electrophiles.

    • Products: Substituted derivatives with varied functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been shown to possess antibacterial and antifungal activities. Studies have demonstrated that modifications to the thiadiazole structure can lead to enhanced efficacy against various pathogens, making them suitable candidates for drug development in treating infections .

Anticancer Properties

Thiadiazole derivatives are being investigated for their potential anticancer effects. The presence of the thiadiazole ring has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The structural diversity provided by substituents on the thiadiazole can be optimized to improve selectivity and potency against specific cancer types .

Neuropharmacological Effects

Compounds similar to 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine have shown promise in neuropharmacology. They may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The piperidine component is particularly relevant as it enhances blood-brain barrier penetration .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are also under investigation. Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant activity against Gram-positive and Gram-negative bacteria; modifications increased potency.
Anticancer PropertiesShowed inhibition of cancer cell growth in vitro; specific derivatives exhibited selective toxicity towards cancer cells.
Neuropharmacological EffectsCompounds improved cognitive function in animal models; potential for treating neurodegenerative diseases highlighted.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine involves interactions with molecular targets through its various functional groups. The 1,2,4-thiadiazole ring often interacts with biological molecules through hydrogen bonding, electrostatic interactions, or van der Waals forces. The compound's piperidine and thiomorpholine moieties may further enhance its binding affinity and specificity to target sites.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Bioactivity : Though direct pharmacological data for the target compound are absent in the provided evidence, its structural resemblance to antifungal agents () and piperazine-based modulators () suggests possible activity against microbial or neurological targets.
  • ADME Properties : The thiomorpholine core and methoxyethyl group likely confer favorable pharmacokinetics, with moderate logP values (predicted ~2.5–3.5) compared to chlorophenyl (logP ~4.0) or nitroaryl (logP ~3.8) analogs .

Biological Activity

The compound 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its potential anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms that contributes to the compound's biological activity.
  • Piperidine Moiety : A six-membered ring that enhances lipophilicity and potentially improves cellular uptake.
  • Thiomorpholine Group : This addition may provide unique interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic properties against various cancer cell lines. The biological activity of This compound is likely influenced by the following factors:

  • Cytotoxicity : Studies have shown that compounds with similar structures can induce cell death in cancer cells through apoptosis. For instance, derivatives have been reported to exhibit IC50 values ranging from 2.32 µg/mL to 19.5 µM against various cancer lines such as MCF-7 and HepG2 .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis via the mitochondrial pathway, characterized by an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) leading to caspase activation .
  • Selectivity : Some derivatives demonstrate selectivity for cancerous cells over normal cells, which is crucial for reducing side effects in therapeutic applications .

Cytotoxicity Studies

Table 1 summarizes the cytotoxicity findings for related thiadiazole derivatives:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-70.28Induces G2/M phase arrest
4iHepG22.32Apoptosis via Bax/Bcl-2 ratio increase
21SK-MEL-24.27Cell cycle arrest
44SK-OV-319.5Caspase activation

Case Studies

A recent study evaluated a series of thiadiazole derivatives for their anticancer properties. The results indicated that modifications in the piperidine moiety significantly enhanced cytotoxicity against breast and liver cancer cells . For example:

  • Case Study A : Compound 4i , which contains a benzyl piperidine moiety, exhibited the highest potency against HepG2 cells with an IC50 value of 2.32 µg/mL.
  • Case Study B : The introduction of a methoxyethyl group in similar derivatives improved solubility and bioavailability, leading to enhanced anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The presence of electron-donating groups (like methoxy) on the thiadiazole ring increases cytotoxicity.
  • Modifications on the piperidine ring can lead to significant changes in potency and selectivity towards cancer cells.

Q & A

Q. What are the key structural motifs in this compound, and how do they influence its reactivity?

The compound features a 1,2,4-thiadiazole ring linked to a piperidine moiety via a carbonyl group, further connected to thiomorpholine . These motifs contribute to its electronic properties:

  • The thiadiazole ring (electron-withdrawing) enhances electrophilic reactivity at the sulfur and nitrogen atoms.
  • The piperidine-thiomorpholine framework introduces conformational flexibility, influencing binding interactions in biological assays.
  • Methodological Insight : Synthesis typically involves coupling reactions (e.g., amide bond formation) between pre-synthesized thiadiazole-piperidine and thiomorpholine precursors under anhydrous conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign signals for methoxyethyl (-OCH2CH2O-), piperidine protons (δ 1.5–3.5 ppm), and thiomorpholine’s sulfur-adjacent carbons.
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thiadiazole (C-S, ~600–700 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolve conformational details, as demonstrated for analogous heterocycles in .

Q. What synthetic routes are reported for analogous thiadiazole-piperidine derivatives?

A standard approach involves:

Thiadiazole Synthesis : Cyclization of thiosemicarbazides with α-keto esters (e.g., Kurzer’s method for 5-amino-1,2,4-thiadiazoles) .

Piperidine Functionalization : Introduce substituents via nucleophilic substitution or reductive amination.

Coupling : Use carbodiimides (e.g., EDC/HOBt) to link the thiadiazole-piperidine fragment to thiomorpholine .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency between the piperidine and thiadiazole moieties?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. highlights microwave-assisted synthesis in DMF with glacial acetic acid, achieving >80% yield for similar triazole-thiophene systems .
  • Catalysis : Use Pd-mediated cross-coupling or organocatalysts for sterically hindered intermediates.
  • Reaction Monitoring : Employ TLC/HPLC to track progress and minimize side products (e.g., thiomorpholine oxidation).

Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • DFT Calculations : Model optimized geometries and NMR chemical shifts using Gaussian or ORCA software. Adjust for solvent effects (e.g., PCM model) and compare with experimental data, as in ’s Hirshfeld surface analysis .
  • Crystal Packing Effects : X-ray structures (e.g., ) reveal intermolecular interactions (H-bonds, π-stacking) that may shift NMR peaks in solid-state vs. solution .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using the thiomorpholine’s sulfur as a hydrogen-bond acceptor.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. applied similar methods to pyrimidine derivatives, correlating binding free energies (ΔG) with IC50 values .

Q. How to address low reproducibility in biological assay results across research groups?

  • Control Experiments : Standardize assay conditions (e.g., buffer pH, temperature) and validate purity via HPLC (>95%).
  • Data Normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability.

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